N-(2,4-Dinitrophenyl)-L-alanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89605. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

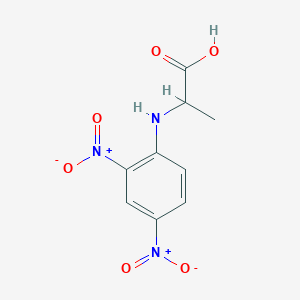

IUPAC Name |

(2S)-2-(2,4-dinitroanilino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-5,10H,1H3,(H,13,14)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHLKORVTUUSBC-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-52-3 |

Source

|

| Record name | 2,4-Dinitrophenyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-dinitrophenyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-DINITROPHENYL)-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5M29FY4MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-L-alanine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2,4-Dinitrophenyl)-L-alanine (DNP-Ala-OH), a cornerstone reagent in protein chemistry and a versatile building block in synthetic organic chemistry. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: A Legacy of Innovation in Protein Chemistry

This compound belongs to the class of dinitrophenyl (DNP) amino acids, which hold a significant place in the history of biochemistry. The introduction of the 2,4-dinitrophenyl group as a chemical tag for amino acids by Frederick Sanger revolutionized the field of protein sequencing.[1] Sanger's pioneering work on the structure of insulin, which earned him the Nobel Prize in Chemistry in 1958, relied on the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's reagent, with the N-terminal amino groups of peptides.[1] This reaction forms a stable, yellow-colored DNP-amino acid derivative that can withstand acid hydrolysis, allowing for the identification of the initial amino acid in a polypeptide chain.[1]

The core utility of the DNP group lies in its strong electron-withdrawing nature, which facilitates nucleophilic aromatic substitution.[1] This inherent reactivity, coupled with its chromophoric properties, has cemented the role of DNP-amino acids, including this compound, as indispensable tools in the modern biochemistry and drug discovery laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research. These properties dictate its solubility, reactivity, and analytical characteristics.

| Property | Value | Source(s) |

| CAS Number | 1655-52-3 | [1][2][3] |

| Molecular Formula | C9H9N3O6 | [1][2][3] |

| Molecular Weight | 255.18 g/mol | [1][3][4] |

| Appearance | Light yellow to yellow to orange powder/crystal | [5] |

| Melting Point | 175-178 °C (decomposes) | [3] |

| Solubility | Soluble in methanol | |

| Storage Conditions | -20°C | [3] |

Synthesis of this compound

The synthesis of this compound is a classic example of nucleophilic aromatic substitution. The reaction involves the nucleophilic attack of the amino group of L-alanine on the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent).

Reaction Mechanism

The reaction proceeds via the following steps:

-

Deprotonation of the Amino Group: In a mildly alkaline solution, the amino group of L-alanine is deprotonated, increasing its nucleophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-alanine attacks the carbon atom of the C-F bond in 1-fluoro-2,4-dinitrobenzene.

-

Formation of a Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.

-

Elimination of Fluoride: The complex stabilizes by eliminating a fluoride ion, resulting in the formation of the stable this compound.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the reliable synthesis of this compound in a research setting.

Materials:

-

L-Alanine

-

1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Thin-layer chromatography (TLC) supplies (silica gel plates, developing chamber, UV lamp)

Procedure:

-

Dissolution of L-Alanine: In a 100 mL round-bottom flask, dissolve 1.0 g of L-alanine in 20 mL of a 5% (w/v) aqueous solution of sodium bicarbonate. Gently warm the mixture if necessary to aid dissolution.

-

Addition of Sanger's Reagent: In a separate container, prepare a solution of 1.5 g of 1-fluoro-2,4-dinitrobenzene in 30 mL of ethanol.

-

Reaction: Add the ethanolic solution of Sanger's reagent to the L-alanine solution with continuous stirring.

-

Incubation: Stir the reaction mixture at room temperature for 2 hours. The formation of the yellow DNP-alanine derivative should be visually apparent.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC. Spot the reaction mixture, along with standards of L-alanine and Sanger's reagent, on a silica gel plate. A suitable solvent system for development is butanol:acetic acid:water (4:1:1). The product, this compound, will appear as a new, yellow spot with a lower Rf value than Sanger's reagent.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the mixture twice with 20 mL portions of diethyl ether to remove any unreacted Sanger's reagent. Discard the ether layers.

-

Carefully acidify the aqueous layer to approximately pH 2 with 2M HCl. This will precipitate the this compound.

-

-

Isolation and Purification:

-

Collect the yellow precipitate by vacuum filtration and wash it with cold distilled water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

-

-

Drying and Characterization: Dry the purified product in a desiccator under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR) to confirm its identity and purity.

Key Applications in Research and Development

This compound is a versatile molecule with applications spanning from fundamental protein chemistry to the development of novel therapeutics.

N-Terminal Amino Acid Analysis

The foundational application of DNP-amino acids is in the Edman degradation, a method for sequencing peptides from the N-terminus. While largely superseded by automated sequencing and mass spectrometry, the principles of N-terminal derivatization remain fundamental in protein analysis. The yellow color of DNP-derivatives allows for easy detection and quantification by spectrophotometry.

Precursor for Heterocyclic Synthesis

This compound serves as a key precursor in the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides. These heterocyclic compounds have garnered significant interest due to their potential antibacterial properties. The synthesis involves a base-catalyzed cyclization of the DNP-amino acid.

Caption: Synthesis of a benzimidazole-N-oxide from DNP-alanine.

Development of Enzyme Inhibitors

The dinitrophenyl group can be incorporated into peptide-based inhibitors to target specific enzymes. For instance, DNP-labeled peptidyl diazomethyl ketones have been synthesized and shown to be effective irreversible inhibitors of cysteine proteases, such as cathepsins. These inhibitors exhibit second-order rate constants in the range of 10² M⁻¹s⁻¹.

Hapten for Immunological Studies

The DNP group is a widely used hapten in immunology. When conjugated to a carrier protein, DNP can elicit a strong antibody response. This compound and other DNP-amino acids can be used to study the specificity and affinity of anti-DNP antibodies. Furthermore, fluorescent analogs of DNP-alanine, such as 4-(α-N-L-alanine)-NBD (NBDA), are valuable tools for detecting and characterizing anti-nitroaromatic antibodies.

Analytical Methodologies

The chromophoric nature of the DNP group simplifies the analysis of this compound and its derivatives.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the synthesis and assessing the purity of this compound.

Protocol for TLC Analysis:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase (Solvent System): A mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio is a common choice.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol.

-

Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

-

Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent to ascend the plate.

-

Visualization: The yellow spot of this compound is visible under daylight. For enhanced visualization, the plate can be viewed under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative and high-resolution method for the analysis of this compound.

Protocol for HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is effective. A typical gradient might start at 10% acetonitrile and increase to 90% acetonitrile over 20-30 minutes.

-

Detection: UV detection at a wavelength of 360 nm is optimal for the DNP chromophore.

-

Quantification: The concentration of this compound can be determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of the pure compound.

Biological Considerations: Metabolism and Potential Toxicity

While this compound itself has not been extensively studied for its metabolism and toxicity, insights can be drawn from the related compound, 2,4-dinitrophenol (2,4-DNP). 2,4-DNP is known to be metabolized in the body, primarily by the reduction of its nitro groups to form amino-nitrophenols and diaminophenols.[1] These metabolites can then be conjugated and excreted.[1]

It is plausible that this compound undergoes similar metabolic transformations. The alanine moiety may be cleaved, and the resulting 2,4-dinitrophenyl group could enter the same metabolic pathway as 2,4-DNP.

Cellular Uptake: As a derivatized amino acid, this compound is likely to be transported into cells via amino acid transporters. The L-configuration of the alanine backbone suggests that it may be a substrate for transporters that recognize L-amino acids.

Toxicity: 2,4-DNP is a well-known uncoupler of oxidative phosphorylation, leading to a rapid increase in metabolic rate and body temperature. While the toxicity of this compound has not been specifically determined, its potential to release 2,4-DNP through metabolic processes warrants careful handling and appropriate safety precautions in a laboratory setting. Researchers should always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion and Future Perspectives

This compound, a molecule with a rich history, continues to be a valuable tool for researchers in chemistry, biochemistry, and drug discovery. Its straightforward synthesis, well-defined reactivity, and inherent analytical tractability make it a versatile building block and analytical reagent.

Future research may explore the development of novel therapeutic agents based on the benzimidazole scaffold derived from DNP-alanine. Furthermore, the use of DNP-alanine and its analogs in the design of sophisticated probes for studying biological systems, such as enzyme activity and antibody-antigen interactions, remains a promising avenue of investigation. As our understanding of biological processes becomes more nuanced, the creative application of well-established chemical tools like this compound will undoubtedly continue to drive scientific progress.

References

- Grokipedia. Dinitrophenyl.

- Santa Cruz Biotechnology. This compound | CAS 1655-52-3.

- Echemi. This compound.

- TCI Chemicals. This compound 1655-52-3.

- ChemicalBook. This compound | 1655-52-3.

- PubChem. This compound.

Sources

- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Synthesis of N-(2,4-Dinitrophenyl)-L-alanine

This guide provides a comprehensive overview of the synthesis of N-(2,4-Dinitrophenyl)-L-alanine, a cornerstone derivatization reaction in bio-organic chemistry. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, provides a detailed experimental protocol, and outlines methods for the purification and characterization of the final product.

Introduction: The Significance of DNP-Amino Acids

The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (DNFB), commonly known as Sanger's reagent, has been a pivotal technique in protein chemistry.[1][2][3][4] This reaction, first introduced by Frederick Sanger in his pioneering work on the sequencing of insulin, allows for the covalent labeling of the N-terminal amino acid of a polypeptide.[3][4][5][6] The resulting N-(2,4-dinitrophenyl) or DNP-amino acid is a stable, colored compound, facilitating its identification and quantification.[3][7] The synthesis of this compound serves as a classic example of this important reaction, illustrating the principles of nucleophilic aromatic substitution on an electron-deficient aromatic ring.[4][8][9]

Reaction Mechanism: A Nucleophilic Aromatic Substitution

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][9][10][11] This class of reaction is characteristic of aromatic compounds bearing strong electron-withdrawing groups, which activate the ring towards nucleophilic attack.[5][9][11]

In this specific reaction:

-

The Nucleophile: The amino group (-NH₂) of L-alanine acts as the nucleophile. Its reactivity is enhanced under mildly alkaline conditions (pH 8-9), which deprotonate the amino group, thereby increasing its nucleophilicity.[4]

-

The Electrophilic Aromatic Ring: 1-fluoro-2,4-dinitrobenzene (DNFB) serves as the electrophilic substrate. The two nitro groups (-NO₂) are powerful electron-withdrawing groups that inductively and through resonance delocalization, reduce the electron density of the benzene ring, making it susceptible to nucleophilic attack.[5][9]

-

The Leaving Group: The fluoride ion (F⁻) is a good leaving group, and its departure is facilitated by the stabilization of the transition state.[4]

The reaction proceeds in two main steps:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The lone pair of electrons on the nitrogen atom of the L-alanine amino group attacks the carbon atom of the DNFB that is bonded to the fluorine atom. This results in the formation of a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitro groups.[9]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the stable this compound product.[4]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| L-Alanine | C₃H₇NO₂ | 89.09 | 56-41-7 | Amino acid substrate |

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | C₆H₃FN₂O₄ | 186.10 | 70-34-8 | Sanger's reagent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Base catalyst |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For acidification |

| Distilled Water | H₂O | 18.02 | 7732-18-5 | Solvent |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a suitable reaction vessel, dissolve L-alanine and a molar excess of sodium bicarbonate in distilled water.

-

Addition of Sanger's Reagent: While stirring, add a solution of 1-fluoro-2,4-dinitrobenzene (DNFB) in ethanol to the aqueous solution of L-alanine. A typical procedure involves shaking the amino acid with an excess of DNFB and an equal weight of sodium bicarbonate in aqueous ethanol.[12]

-

Reaction: Allow the mixture to stir at room temperature for a designated period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2][13][14]

-

Work-up:

-

Once the reaction is complete, remove the ethanol from the reaction mixture, for example, by using a rotary evaporator.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted DNFB.[12]

-

Carefully acidify the aqueous layer with dilute hydrochloric acid. This will protonate the carboxyl group of the DNP-alanine, causing it to precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the yellow precipitate of this compound by vacuum filtration.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[12]

-

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉N₃O₆[15][16][17] |

| Molecular Weight | 255.18 g/mol [15][16][17] |

| Appearance | Light yellow to orange powder or crystals[18] |

| Melting Point | Approximately 179 °C[18] |

| Solubility | Soluble in methanol[17][18] |

Spectroscopic and Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC is a simple and effective method to assess the purity of the DNP-alanine and to monitor the progress of the reaction.[1][2][13][14] The DNP-amino acid derivatives are typically yellow, making them easily visible on the TLC plate.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in the molecule, such as the N-H, C=O (carboxyl), and C-NO₂ stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, confirming the covalent linkage between the dinitrophenyl group and the alanine moiety.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its identity.[19][20]

Conclusion

The synthesis of this compound is a robust and historically significant reaction that provides a practical entry point into the principles of nucleophilic aromatic substitution and the chemical modification of biomolecules. The procedure is relatively straightforward, and the product is readily purified and characterized. This guide has outlined the key theoretical and practical aspects of this synthesis, providing a solid foundation for its successful implementation in a research setting.

References

- Bhushan, R. (n.d.). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.

- Bhushan, R. (1988). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 2(5), 203-212.

- Filo. (2024, June 6). In Section 17-12 A, we saw that the Sanger reagent, 2,4 -.

- Brenner, M., & Niederwieser, A. (1961). Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl) -. DTIC.

- Brenner, M., & Niederwieser, A. (1961). Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl)-Amino Acids and 3-Phenyl-2-Thiohydantoine. Semantic Scholar.

- Levy, A. L., & Chung, D. (1955). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 77(11), 3698-3698.

- NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive.

- Gross, J. H. (2008). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. PMC - NIH.

- G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids.

- PubChem. (n.d.). This compound.

- Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology.

- Quora. (2014, December 29). How does Sanger's reagent work?.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- ChemicalBook. (n.d.). This compound | 1655-52-3.

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sanger's reagent.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1655-52-3.

- MySkinRecipes. (n.d.). This compound Methyl Ester.

- Labsolu. (n.d.). This compound.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- ChemicalBook. (n.d.). This compound(1655-52-3)ir1.

Sources

- 1. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. | Semantic Scholar [semanticscholar.org]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. quora.com [quora.com]

- 7. This compound Methyl Ester [myskinrecipes.com]

- 8. In Section 17-12 \mathrm{~A}, we saw that the Sanger reagent, 2,4 -dinitr.. [askfilo.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl)-Amino Acids and 3-Phenyl-2-Thiohydantoine | Semantic Scholar [semanticscholar.org]

- 15. This compound | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. labsolu.ca [labsolu.ca]

- 18. This compound | 1655-52-3 [amp.chemicalbook.com]

- 19. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound(1655-52-3) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Properties of N-(2,4-Dinitrophenyl)-L-alanine

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and applications of N-(2,4-Dinitrophenyl)-L-alanine (DNP-Ala-OH). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document moves beyond a simple recitation of facts to offer field-proven insights and the rationale behind experimental methodologies.

Core Molecular Characteristics

This compound is a yellow, crystalline solid that serves as a cornerstone derivative in the field of protein chemistry. Its structure, characterized by the covalent linkage of an L-alanine molecule to a 2,4-dinitrophenyl group, imparts specific chemical and physical properties that are leveraged in various analytical techniques.

The IUPAC name for this compound is (2S)-2-[(2,4-dinitrophenyl)amino]propanoic acid. Its structure is confirmed through various spectroscopic methods, which will be detailed in subsequent sections.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C9H9N3O6 | |

| Molecular Weight | 255.18 g/mol | |

| Melting Point | 175-179 °C (with decomposition) | |

| Appearance | Light yellow to orange crystalline powder | |

| Solubility | Soluble in methanol. |

Synthesis of this compound

The primary route for the synthesis of this compound is the nucleophilic aromatic substitution reaction between L-alanine and 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. This reaction is foundational to the Sanger method for N-terminal amino acid analysis.

Reaction Rationale:

The reaction is typically carried out under mildly alkaline conditions (pH 8-9). This is a critical parameter, as the deprotonation of the amino group of L-alanine enhances its nucleophilicity, enabling it to attack the electron-deficient aromatic ring of FDNB. The fluorine atom on FDNB serves as an excellent leaving group, facilitated by the strong electron-withdrawing effects of the two nitro groups.

Solubility of N-(2,4-Dinitrophenyl)-L-alanine in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Dinitrophenyl)-L-alanine (DNP-Ala-OH) is a crucial derivative in biochemical and pharmaceutical research, historically significant for its role in peptide sequencing. Its utility in modern applications, including synthesis, purification, and analytical characterization, is fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive analysis of the physicochemical principles dictating the solubility of DNP-Ala-OH. We synthesize theoretical knowledge with practical insights to offer a predictive framework for solvent selection and provide a robust, step-by-step protocol for experimental solubility determination. This document is intended to empower researchers to optimize their experimental conditions, enhance reaction yields, and ensure the purity of their compounds.

Introduction: The Significance of DNP-L-alanine

This compound is a derivative of the amino acid L-alanine, where the primary amino group is protected by a 2,4-dinitrophenyl (DNP) group. This modification, introduced by Frederick Sanger, was foundational in the development of protein sequencing techniques. While modern methods have largely superseded this application, DNP-amino acids remain relevant in various fields. Understanding their solubility is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent system is critical for ensuring that reactants are in the same phase, maximizing reaction rates and yields.

-

Purification: Techniques such as recrystallization and chromatography depend on differential solubility to separate the target compound from impurities.

-

Analytical Chemistry: Preparing solutions for analysis by HPLC, spectroscopy, or other methods requires knowledge of suitable solvents to ensure complete dissolution and accurate quantification.[1][2]

This guide moves beyond a simple list of solvents to explain the molecular interactions that govern the solubility of this multifaceted molecule.

Physicochemical Properties of this compound

A compound's fundamental properties are the primary determinants of its solubility behavior. DNP-L-alanine possesses a unique combination of polar and non-polar functional groups that dictate its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₆ | [3][4][5] |

| Molecular Weight | 255.18 g/mol | [3][4][6] |

| Melting Point | 175-179 °C (decomposes) | [4][6] |

| Appearance | Crystalline solid | |

| XLogP3 | 1.93 | [4] |

| Polar Surface Area (PSA) | 141 Ų | [3][4] |

| IUPAC Name | (2S)-2-(2,4-dinitroanilino)propanoic acid | [3] |

The molecule's structure integrates a hydrophilic carboxylic acid group, a hydrophobic alanine methyl side-chain, and a large, aromatic, and highly polar dinitrophenyl group. This amphipathic nature is key to its solubility profile.

Caption: Molecular structure and key functional groups of DNP-L-alanine.

Theoretical Principles & Solvent Selection

The adage "like dissolves like" provides a foundational but simplistic view. A deeper understanding requires considering the specific intermolecular forces at play between DNP-Ala-OH and the solvent. The solubility of a peptide or its derivative is primarily determined by its polarity.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They will interact strongly with the carboxylic acid group and the nitro groups of DNP-Ala-OH. One source explicitly states that DNP-L-alanine is soluble in Methanol.[6] However, the bulky, non-polar DNP ring and alanine side chain can limit solubility, particularly in water. The solubility of amino acids generally decreases with the addition of hydrophobic groups and in more hydrophobic alcohols.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, DMAc): These solvents are highly polar and can accept hydrogen bonds, but they lack acidic protons to donate. They are excellent at solvating polar molecules and are widely used for protected amino acids in peptide synthesis.[8][9] Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are particularly effective at dissolving protected peptides, often better than simple alcohols.[9] It is highly probable that DNP-Ala-OH exhibits good solubility in these solvents due to strong dipole-dipole interactions with the entire molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the high polarity of the carboxylic acid and dinitrophenyl groups (PSA of 141 Ų), DNP-Ala-OH is expected to have very poor solubility in non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM has intermediate polarity and is a common solvent in organic synthesis. While it may not be as effective as polar aprotic solvents, it could offer moderate solubility, particularly for reactions where highly polar solvents are undesirable.

Summary of Predicted and Known Solubility

| Solvent Class | Example Solvents | Predicted/Known Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good (Methanol confirmed[6]) | Strong H-bonding with carboxylic acid and nitro groups. |

| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Excellent | Strong dipole-dipole interactions; effective for similar protected amino acids.[8][9] |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Intermediate polarity; may solvate the DNP ring but less effective for the acid group. |

| Non-Polar | Hexane, Toluene | Very Poor | Mismatch in polarity; unable to overcome the strong intermolecular forces in the DNP-Ala-OH crystal lattice. |

Experimental Determination of Solubility

To move from prediction to quantification, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound. This protocol is designed to be self-validating by ensuring equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Equipment:

-

Analytical balance

-

Incubator shaker or thermostatically controlled water bath

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Caption: Workflow for isothermal shake-flask solubility determination.

Step-by-Step Protocol:

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of DNP-Ala-OH in the chosen solvent.

-

Perform a serial dilution to create a series of standards of known concentrations.

-

Measure the absorbance (at λ_max, ~360 nm) or HPLC peak area for each standard.

-

Plot a graph of absorbance/peak area versus concentration. The resulting linear regression will be used to determine the concentration of unknown samples.

-

-

Sample Preparation:

-

Add an excess amount of solid DNP-Ala-OH to a known volume of the solvent in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Prepare at least three replicate vials for statistical validity.

-

-

Equilibration (The Self-Validating Step):

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials continuously.

-

Crucial step: To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between later time points (e.g., the 48h and 72h results are statistically identical). This validates that the measurement reflects true equilibrium solubility.

-

-

Sampling and Analysis:

-

Allow the vials to stand for at least 30 minutes at the experimental temperature for the solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of your calibration curve.

-

Measure the concentration of the diluted sample using the pre-established UV-Vis or HPLC method.

-

-

Calculation:

-

Use the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original, saturated solution.

-

Solubility (mg/mL) = (Concentration from curve in mg/mL) × (Dilution Factor)

-

The final solubility is the average of the replicate vials from the time point at which equilibrium was established.

-

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5464517, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18642980, this compound Methyl Ester. Retrieved from [Link].

-

ResearchGate (2024). Solubility of Fmoc protected amino acids used in Project C. [Image]. In Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98119, N-(2,4-dinitrophenyl)-3-phenyl-L-alanine. Retrieved from [Link].

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Retrieved from [Link].

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link].

-

Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-139. Retrieved from [Link].

-

Boichenko, A. P., Chernyshova, O. S., Kulikov, A. Yu., & Loginova, L. P. (2011). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Russian Journal of Applied Chemistry, 84(6), 957–963. Retrieved from [Link].

-

Waley, S. G. (1952). Determination of amino acids as 2,4-dinitrophenyl derivatives. Serine and lysine. Biochemical Journal, 52(4), 679–684. Retrieved from [Link].

-

NCERT (n.d.). Unit 13: Tests for Functional Groups. In Chemistry Part II: Textbook for Class XI. Retrieved from [Link].

-

Trevino, S. R., Scholtz, J. M., & Pace, C. N. (2008). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 17(10), 1747–1757. Retrieved from [Link].

-

DigitalCommons@URI (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link].

-

Borek, F., Stupp, Y., & Sela, M. (1967). The immunogenicity of dinitrophenyl amino acids. Biochimica et Biophysica Acta (BBA) - General Subjects, 140(2), 360-363. Retrieved from [Link].

-

Yoshizawa, T., Ariki, S., & Hirano, A. (2021). Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology, 9, 691052. Retrieved from [Link].

-

Yoshizawa, T., Ariki, S., & Hirano, A. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology, 9. Retrieved from [Link].

-

Institute of Science, Nagpur (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of amino acids as 2,4-dinitrophenyl derivatives. Serine and lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 1655-52-3 [amp.chemicalbook.com]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

A Foundational Technique in Proteomics: The Role of N-(2,4-Dinitrophenyl)-L-alanine in Peptide Sequencing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a protein's primary amino acid sequence is a cornerstone of molecular biology and drug development, providing fundamental insights into its function, structure, and evolution. Long before the advent of automated sequencers and mass spectrometry, Frederick Sanger's pioneering work on the insulin molecule laid the very foundation for protein sequencing. Central to his Nobel Prize-winning methodology was the use of 1-fluoro-2,4-dinitrobenzene (FDNB), or Sanger's reagent, to definitively identify the N-terminal amino acid of a polypeptide chain. This reaction produces a stable, colored N-(2,4-dinitrophenyl)-amino acid derivative. When the N-terminal residue is alanine, the resulting molecule is N-(2,4-Dinitrophenyl)-L-alanine. This guide provides a detailed exploration of the chemical principles, experimental workflow, and historical significance of this landmark technique, offering field-proven insights for today's scientists.

Introduction: The Challenge of Primary Structure

In the early 20th century, the precise composition and sequence of proteins were largely a mystery. The prevailing hypothesis was that proteins were complex, perhaps even random, colloidal aggregates. The groundbreaking work of Frederick Sanger in the 1940s and 1950s systematically dismantled this notion. His research provided the first conclusive proof that a protein, specifically insulin, has a precisely defined amino acid sequence.[1] This achievement was made possible by his development of a chemical method to identify the starting point of the polypeptide chain—the N-terminal residue.[1][2]

Sanger's method is a terminal identification technique; it identifies only the first amino acid in a sequence.[3] The core of this method is the chemical labeling of the free alpha-amino group at the N-terminus with Sanger's reagent, FDNB.[4][5] This reaction creates a dinitrophenyl (DNP) derivative of the N-terminal amino acid that is uniquely resistant to the subsequent acid hydrolysis step that breaks down the rest of the peptide into its constituent amino acids.[3][4] The labeled DNP-amino acid can then be isolated and identified, revealing the identity of the original N-terminal residue.

The Chemical Principle: Nucleophilic Aromatic Substitution

The efficacy of Sanger's method hinges on a classic nucleophilic aromatic substitution reaction. The reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), is highly reactive towards nucleophiles due to the presence of two electron-withdrawing nitro groups, which stabilize the intermediate, and a fluorine atom that serves as an excellent leaving group.[1]

The Reaction Mechanism involves:

-

Nucleophilic Attack: Under mildly alkaline conditions (e.g., using sodium bicarbonate), the N-terminal α-amino group of the peptide is deprotonated, enhancing its nucleophilicity. This potent nucleophile attacks the electron-deficient carbon atom of the FDNB ring that bears the fluorine atom.

-

Formation of a Stable C-N Bond: The fluorine atom is displaced, and a highly stable covalent bond is formed between the dinitrophenyl group and the N-terminal nitrogen atom. This creates a DNP-peptide.

-

Resistance to Hydrolysis: The resulting N-DNP bond is exceptionally stable and resistant to cleavage by strong acids (e.g., 6 N HCl), which are used to hydrolyze and break all the peptide bonds within the protein backbone.[4][6]

This chemical resilience is the key to the entire process. While the rest of the polypeptide is degraded to a mixture of free amino acids, the N-terminal residue remains securely tagged as a DNP-amino acid, such as this compound.

Caption: Chemical reaction of a peptide's N-terminus with FDNB.

Experimental Workflow: A Self-Validating Protocol

The protocol for N-terminal analysis using Sanger's reagent is a multi-step process designed to isolate and identify a single modified amino acid from a complex mixture. Each step validates the outcome of the previous one.

Step-by-Step Methodology

-

Preparation of DNP-Peptide:

-

Dissolve the purified peptide or protein (e.g., 0.5 g) and a weak base like sodium bicarbonate (0.5 g) in water (e.g., 5 mL) to create Solution A. The bicarbonate maintains a slightly alkaline pH to ensure the N-terminal amino group is deprotonated and thus reactive.[4]

-

Prepare Solution B by dissolving FDNB (e.g., 0.5 mL) in ethanol (e.g., 10 mL).[4]

-

Gently mix Solution A and Solution B and allow them to react for approximately 2 hours at room temperature.[4] The DNP-peptide, being less soluble, will often precipitate as a yellow powder.

-

Wash the precipitate sequentially with water, ethanol, and ether to remove unreacted reagents and by-products, then air-dry. This purification step is critical for a clean final analysis.

-

-

Complete Acid Hydrolysis:

-

Place the dried DNP-peptide into a reaction vial.

-

Add 6 N hydrochloric acid (HCl).

-

Seal the vial under vacuum to prevent oxidation of sensitive amino acid residues.

-

Heat the mixture at 100-110°C for 12-24 hours. This harsh condition cleaves all peptide bonds.

-

After hydrolysis, the HCl is removed, typically by evaporation under vacuum. The result is a dry mixture containing the yellow DNP-N-terminal amino acid and the full complement of unmodified, free amino acids from the rest of the chain.

-

-

Extraction and Isolation:

-

Add a two-phase solvent system, typically ether and an aqueous acidic solution, to the dried hydrolysate.

-

The DNP-amino acid, being more hydrophobic due to the aromatic DNP group, will preferentially partition into the ether (organic) phase.

-

The free, unmodified amino acids, being charged and more polar, will remain in the aqueous phase.

-

Physically separate the two layers. The ether layer now contains the purified DNP-N-terminal amino acid.

-

-

Chromatographic Identification:

-

Evaporate the ether to concentrate the DNP-amino acid sample.

-

Spot the sample onto a chromatography medium, such as a Thin-Layer Chromatography (TLC) plate made of silica gel.[7]

-

Alongside the unknown sample, spot solutions of known, standard DNP-amino acids (including DNP-alanine).

-

Develop the chromatogram using a suitable solvent system. The choice of solvent is crucial for achieving good separation.[8]

-

After development, the separated DNP-amino acids appear as distinct yellow spots.[9] The N-terminal amino acid is definitively identified by comparing the position (Rf value) of the unknown spot to the positions of the known standards.

-

Caption: Workflow of N-terminal identification using Sanger's reagent.

Data Presentation and Interpretation

Identification of the DNP-amino acid is achieved by comparing its chromatographic properties to those of known standards. For Thin-Layer Chromatography (TLC), this is typically done by comparing the Retention factor (Rf) values.

Table 1: Representative Rf Values for DNP-Amino Acids on Silica Gel TLC

| DNP-Amino Acid Derivative | Solvent System A* (Rf) | Solvent System B** (Rf) | Spot Color |

| DNP-Alanine | 0.55 | 0.62 | Yellow |

| DNP-Glycine | 0.42 | 0.50 | Yellow |

| DNP-Valine | 0.68 | 0.75 | Yellow |

| DNP-Leucine | 0.75 | 0.81 | Yellow |

| DNP-Phenylalanine | 0.78 | 0.83 | Yellow |

| DNP-Proline | 0.65 | 0.70 | Yellow |

| Di-DNP-Lysine | 0.85 | 0.88 | Yellow |

| O-DNP-Tyrosine | 0.70 | 0.73 | Faint Yellow |

*Solvent System A: Toluene/Pyridine/2-Chloroethanol/Ammonia (10:3:6:0.6 v/v) **Solvent System B: Chloroform/Methanol/Acetic Acid (95:5:1 v/v) (Note: Rf values are illustrative and can vary based on exact experimental conditions.)

If the unknown sample produces a yellow spot with an Rf value of 0.55 in System A and 0.62 in System B, it can be confidently identified as this compound, proving that alanine was the N-terminal residue of the original peptide.

Field Perspective: Sanger's Method vs. Edman Degradation

The primary limitation of Sanger's method is that it is a terminal, destructive technique.[3] The acid hydrolysis step destroys the rest of the peptide chain, preventing further sequencing. This causality led to the search for a non-destructive method and the subsequent development of Edman degradation by Pehr Edman.

The choice between these methods reflects a fundamental strategic difference:

-

Sanger's Method (Terminal Identification): Answers the question, "What is the first amino acid?" It provides a single data point per experiment.

-

Edman Degradation (Sequential Sequencing): Answers the question, "What is the sequence of amino acids?" It uses phenylisothiocyanate (PITC) to cleave off the N-terminal residue as a PTH-derivative, leaving the remainder of the peptide intact for the next cycle of the reaction.[3][5][10] This iterative process allows for the sequential determination of 30-50 residues.

While Edman degradation became the gold standard for protein sequencing for decades due to its sequential and automatable nature, Sanger's method remains historically and conceptually vital. It was the technique that first established the principle of a defined protein sequence.

Conclusion

The derivatization of L-alanine to this compound via Sanger's reagent represents a monumental achievement in biochemistry. This method provided the first-ever glimpse into the precise, ordered world of protein primary structure. While largely superseded by higher-throughput technologies like automated Edman degradation and mass spectrometry, the chemical principles and logical workflow established by Sanger are foundational. For researchers and drug development professionals, understanding this technique is not merely a historical exercise; it is an appreciation for the elegant chemical logic that unlocked the language of proteins and paved the way for the entire field of modern proteomics.

References

-

Title: Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review Source: PubMed URL: [Link]

-

Title: DNFB-Sanger's reagent for detection of free amino acids Source: G-Biosciences URL: [Link]

-

Title: 6.III: Protein sequencing. Source: Biology LibreTexts URL: [Link]

-

Title: Amino Acid Analysis and Chemical Sequencing Source: College of Saint Benedict and Saint John's University URL: [Link]

-

Title: Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology Source: Creative Biolabs URL: [Link]

-

Title: Chromatography of Dinitrophenyl Amino-acids and Peptides Source: Nature URL: [Link]

-

Title: Protein Sequencing Strategies Source: Slideshare URL: [Link]

-

Title: What is the Edman & Sanger method for protein sequencing? Source: Quora URL: [Link]

-

Title: Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl) Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: The first protein to be sequenced - Sanger sequencing of insulin Source: YouTube URL: [Link]

-

Title: Products of hydrolysis of dinitrophenylproline and N-terminal proline-peptides with hydrochloric acid Source: Biochemical Journal (via PMC) URL: [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Protein Sequencing Strategies | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]

- 7. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromatography of Dinitrophenyl Amino-acids and Peptides | Nature [preview-nature.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. quora.com [quora.com]

A Researcher's Comprehensive Guide to the Safe Handling of N-(2,4-Dinitrophenyl)-L-alanine

Authored for Drug Development Professionals and Laboratory Scientists

This guide provides an in-depth examination of the safety protocols and handling procedures for N-(2,4-Dinitrophenyl)-L-alanine (DNP-Ala-OH). As a dinitrophenylated amino acid, this compound is utilized in various biochemical and analytical applications, including as a reference standard in chromatography and in peptide synthesis.[1] Its chemical structure, however, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document moves beyond standard safety data sheets to offer a deeper, scientifically-grounded perspective on safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a flammable solid.[2][3][4] This is a primary safety concern and dictates many of the handling and storage requirements. The dinitrophenyl group is electron-withdrawing, which can contribute to the thermal instability of the molecule. Dinitrophenols, as a class of compounds, are known to be explosive when dry and can be sensitive to heat, shock, or friction.[5][6] Therefore, it is crucial to handle this compound with the appropriate precautions to prevent ignition or decomposition.

While comprehensive toxicological data is not widely available, the compound is known to cause skin and eye irritation. Some dinitrophenyl amino acid preparations have also been shown to be immunogenic in animal studies, capable of inducing contact hypersensitivity.[7] This suggests that repeated exposure could potentially lead to allergic reactions.

Table 1: Key Safety and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1655-52-3 | [2][8] |

| Molecular Formula | C9H9N3O6 | [2] |

| Molecular Weight | 255.18 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 158°C (decomposes) | [8] |

| Flash Point | 77°C | [8] |

| GHS Hazard Statements | H228: Flammable solid | [2][3][4] |

| Storage Temperature | Room temperature or -20°C | [1][3] |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Approach to Safety

Given the flammable and irritant nature of this compound, a combination of engineering controls and personal protective equipment (PPE) is essential for safe handling.

Engineering Controls:

-

Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This is critical to prevent the inhalation of any dust particles and to contain any potential release.

-

Static Control: To mitigate the risk of ignition from static discharge, it is important to ground and bond containers and receiving equipment, especially during transfers of the solid.[3][4] The use of explosion-proof electrical equipment in the handling area is also recommended.[3][8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[8][9]

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[8] For larger quantities or in situations with a higher risk of exposure, fire/flame resistant and impervious clothing may be warranted.[8]

-

Respiratory Protection: If there is a risk of dust formation that cannot be controlled by engineering means, a full-face respirator with an appropriate particulate filter should be used.[8]

Laboratory Handling and Experimental Protocols: From Receipt to Disposal

A systematic and cautious approach to handling this compound at every stage of an experiment is paramount.

Receiving and Storage

Upon receipt, the container should be inspected for any damage. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] It is important to store it away from incompatible materials such as strong oxidizing agents, acids, and bases.[10] Some suppliers recommend storage at -20°C for long-term stability.[3]

Weighing and Solution Preparation

This is a critical step where the risk of dust generation is highest.

Step-by-Step Protocol:

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Weighing: Use a weigh boat or paper and carefully transfer the desired amount of the solid. Avoid any actions that could create dust clouds.

-

Dissolving: Add the solvent to the solid in the fume hood. Gently swirl or stir to dissolve.

-

Cleaning: Thoroughly clean the spatula and weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent the spread of contamination and potential hazards.

Step-by-Step Protocol for a Small Spill:

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[8]

-

Containment: If it is a solid, carefully sweep it up with non-sparking tools and place it in a suitable, closed container for disposal.[8][10] If it is a solution, contain the spill with an inert absorbent material.

-

Decontamination: Clean the spill area with soap and water.[10]

-

Waste Disposal: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste according to institutional and local regulations.[10]

Workflow for Spill Response:

Caption: Workflow for responding to a spill of this compound.

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek medical advice if irritation persists.[8][10]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8][10]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8]

Waste Disposal

All waste containing this compound, including unused product, contaminated materials, and empty containers, must be treated as hazardous waste.[10] Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[9][10] Do not allow the product to enter drains or waterways.[10]

References

-

This compound. PubChem. [Link]

-

This compound Methyl Ester. MySkinRecipes. [Link]

-

The immunogenicity of dinitrophenyl amino acids. PubMed. [Link]

-

This compound Methyl Ester. PubChem. [Link]

-

Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. ResearchGate. [Link]

-

2,5-Dinitrophenol. PubChem. [Link]

-

2,4-Dinitrophenol. PubChem. [Link]

Sources

- 1. This compound Methyl Ester [myskinrecipes.com]

- 2. This compound | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The immunogenicity of dinitrophenyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to the Physical and Chemical Properties of DNP-Amino Acids

Abstract

This technical guide provides a comprehensive exploration of the physical and chemical properties of 2,4-dinitrophenyl (DNP) amino acids. Central to the pioneering work of Frederick Sanger in protein sequencing, DNP-amino acids remain significant in biochemical research. This document offers an in-depth analysis of their synthesis, stability, spectroscopic characteristics, and chromatographic behavior. Detailed experimental protocols and quantitative data are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the effective application of these derivatives in protein analysis and other fields.

Introduction: The Enduring Legacy of the Yellow Chromophore

The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, yields the iconic yellow 2,4-dinitrophenyl (DNP) amino acids. This seemingly simple chemical modification was the cornerstone of the first successful determination of a protein's primary structure, that of insulin, a monumental achievement that earned Frederick Sanger the Nobel Prize in Chemistry in 1958. The stability of the DNP-moiety to acid hydrolysis, which cleaves peptide bonds, allowed for the unambiguous identification of the N-terminal amino acid of a polypeptide chain.[1]

While modern protein sequencing has largely transitioned to automated Edman degradation and mass spectrometry, the study and application of DNP-amino acids continue to be relevant. They serve as invaluable tools in understanding protein structure, function, and interactions, and are utilized in various analytical and synthetic applications. This guide delves into the core physicochemical properties that underpin the utility of DNP-amino acids, providing a robust resource for both seasoned researchers and those new to the field.

Synthesis and Chemical Reactivity

The formation of a DNP-amino acid is a classic example of a nucleophilic aromatic substitution reaction. The unprotonated α-amino group of an amino acid acts as a nucleophile, attacking the electron-deficient carbon atom of FDNB that is bonded to the highly electronegative fluorine atom. The two nitro groups on the benzene ring are strongly electron-withdrawing, which facilitates the departure of the fluoride ion as a leaving group.[1]

Caption: Nucleophilic aromatic substitution mechanism for the formation of a DNP-amino acid.

This reaction is typically carried out under mildly alkaline conditions (pH ~8-9) to ensure that the amino group is in its deprotonated, and therefore more nucleophilic, state. Besides the N-terminal α-amino group, the ε-amino group of lysine side chains will also react with FDNB to form ε-DNP-lysine.[2] Other nucleophilic side chains, such as the sulfhydryl group of cysteine, the phenolic hydroxyl group of tyrosine, and the imidazole ring of histidine, can also be modified by FDNB, although the stability of these linkages to acid hydrolysis varies.

Stability of the DNP Moiety

A critical property of the N-DNP-amino acid bond is its remarkable stability to strong acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours). This resilience allows for the complete cleavage of all peptide bonds in a DNP-derivatized protein, leaving the N-terminal DNP-amino acid intact for subsequent identification.

However, DNP-amino acids are susceptible to degradation under strongly alkaline conditions (pH > 12), where they can undergo slow racemization. The DNP group itself can be removed from the amino acid by thiolysis, a reaction with a thiol such as mercaptoethanol, under milder conditions. The nitro groups of the DNP moiety can be reduced to amino groups by reducing agents like sodium dithionite, which can be utilized for further chemical modifications or cleavage strategies.[3]

Physical Properties of DNP-Amino Acids

The introduction of the DNP group significantly alters the physical properties of the parent amino acid, most notably its color, solubility, and spectroscopic characteristics.

Color and Spectroscopic Properties

DNP-amino acids are characteristically yellow compounds, a property that facilitates their detection and quantification. They exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption maximum is typically observed around 350-360 nm. The molar absorptivity (ε) for most DNP-amino acids at their λmax is in the range of 1.5 x 10⁴ to 1.8 x 10⁴ M⁻¹cm⁻¹. This high extinction coefficient allows for sensitive detection in spectrophotometric and chromatographic analyses.

| DNP-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | Molar Absorptivity (ε) at λmax (nm) |

| DNP-Glycine | 241.15 | 205-207 | ~1.6 x 10⁴ at 360 |

| DNP-Alanine | 255.18 | 178-180 | ~1.6 x 10⁴ at 360 |

| DNP-Valine | 283.23 | 190-192 | ~1.7 x 10⁴ at 360 |

| DNP-Leucine | 297.26 | 134-136 | ~1.7 x 10⁴ at 360 |

| DNP-Isoleucine | 297.26 | 153-155 | ~1.7 x 10⁴ at 360 |

| DNP-Phenylalanine | 331.29 | 198-200 | ~1.8 x 10⁴ at 360 |

| DNP-Proline | 281.22 | 150-152 | ~1.6 x 10⁴ at 360 |

| Di-DNP-Lysine | 498.37 | 265-267 (decomposes) | ~3.4 x 10⁴ at 360 |

Note: Melting points and molar absorptivity can vary slightly depending on the specific isomeric form and the solvent used for measurement. The values presented are approximate and for general guidance.

Solubility

While native amino acids are generally soluble in aqueous solutions and insoluble in organic solvents, the introduction of the bulky, aromatic DNP group significantly increases their hydrophobicity. As a result, DNP-amino acids are generally soluble in organic solvents such as ether, ethyl acetate, and acetone, and less soluble in water, especially at acidic pH. This differential solubility is exploited in the purification of DNP-amino acids and DNP-peptides, allowing for their extraction from aqueous solutions containing unreacted amino acids.

Chromatographic Separation and Identification

The identification of the N-terminal DNP-amino acid after hydrolysis is typically achieved by chromatographic techniques, primarily thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the separation and identification of DNP-amino acids.[2] The separation is based on the differential partitioning of the DNP-amino acids between a stationary phase (commonly silica gel) and a mobile phase (a solvent or a mixture of solvents). The migration of each DNP-amino acid is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table of Rf Values for DNP-Amino Acids on Silica Gel TLC

| DNP-Amino Acid | Solvent System A (Toluene:Pyridine:2-Chloroethanol:0.8M NH₄OH, 10:3:6:6) | Solvent System B (Chloroform:Methanol:Acetic Acid, 95:5:1) |

| DNP-Alanine | 0.55 | 0.40 |

| DNP-Glycine | 0.45 | 0.30 |

| DNP-Valine | 0.70 | 0.55 |

| DNP-Leucine | 0.75 | 0.60 |

| DNP-Isoleucine | 0.75 | 0.60 |

| DNP-Phenylalanine | 0.78 | 0.65 |

| DNP-Proline | 0.65 | 0.50 |

| DNP-Serine | 0.35 | 0.20 |

| DNP-Threonine | 0.40 | 0.25 |

| DNP-Aspartic Acid | 0.20 | 0.10 |

| DNP-Glutamic Acid | 0.25 | 0.15 |

| Di-DNP-Lysine | 0.60 | 0.45 |

| ε-DNP-Lysine | 0.15 | 0.05 |

| O-DNP-Tyrosine | 0.68 | 0.58 |

| Di-DNP-Histidine | 0.50 | 0.35 |

Note: Rf values are indicative and can be influenced by factors such as the specific batch of silica gel, chamber saturation, temperature, and the exact composition of the solvent system. It is crucial to run DNP-amino acid standards alongside the unknown sample for accurate identification.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution, sensitivity, and reproducibility for the separation and quantification of DNP-amino acids compared to TLC. Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase (e.g., C18) is employed with a polar mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer. The DNP-amino acids are separated based on their hydrophobicity, with more hydrophobic derivatives having longer retention times. Detection is typically performed using a UV-Vis detector set at the absorption maximum of the DNP chromophore (~360 nm).

Experimental Protocols

Protocol for N-Terminal Amino Acid Analysis using Sanger's Method

This protocol outlines the fundamental steps for identifying the N-terminal amino acid of a peptide or protein.

Caption: Workflow for N-terminal amino acid identification using the Sanger method.

Step 1: Derivatization of the Peptide/Protein with FDNB

-

Dissolve the peptide or protein sample (e.g., 1-5 mg) in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5.

-

Add a 2 to 5-fold molar excess of a 5% (v/v) solution of FDNB in ethanol.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation, protected from light. The solution will typically turn yellow.

-

Acidify the reaction mixture with a small amount of dilute HCl (e.g., 1 M) to a pH of ~3 to stop the reaction.

Step 2: Purification of the DNP-Peptide/Protein

-

The DNP-derivatized product can often be precipitated by the addition of a cold organic solvent like acetone or by dialysis against dilute acid to remove excess FDNB and other small molecules.

-

Collect the precipitate by centrifugation and wash it several times with ethanol and then ether to remove any remaining unreacted FDNB.

-

Dry the DNP-peptide/protein under vacuum.

Step 3: Acid Hydrolysis

-

Place the dried DNP-peptide/protein in a hydrolysis tube.

-

Add a sufficient volume of 6 M HCl to completely immerse the sample.

-

Seal the tube under vacuum or flush with nitrogen to prevent oxidation of sensitive amino acids.

-

Heat the tube at 110°C for 18-24 hours.

-

After hydrolysis, cool the tube and remove the HCl by evaporation under vacuum or by a stream of nitrogen.

Step 4: Extraction of the DNP-Amino Acid

-

Dissolve the dried hydrolysate in a small volume of water.

-

Extract the yellow DNP-amino acid into an organic solvent such as diethyl ether or ethyl acetate by repeated extractions. The un-derivatized amino acids will remain in the aqueous phase.

-

Combine the organic extracts and evaporate to dryness.

Step 5: Identification by Thin-Layer Chromatography (TLC)

-

Dissolve the dried DNP-amino acid residue in a small volume of a suitable solvent (e.g., acetone or ethanol).

-

Spot the sample, along with a mixture of standard DNP-amino acids, onto a silica gel TLC plate.

-

Develop the chromatogram in a sealed chamber using an appropriate solvent system (see Table 2).

-

After the solvent front has reached the desired height, remove the plate and allow it to dry.

-

Identify the N-terminal DNP-amino acid by comparing the Rf value of the unknown spot with those of the standards. The spots are visible in daylight as yellow spots.

Conclusion

The 2,4-dinitrophenyl derivatives of amino acids, born out of the necessity to unravel the primary structure of proteins, have proven to be of enduring value in the biochemical sciences. Their distinct physical and chemical properties—vibrant color, differential solubility, stability to acid hydrolysis, and predictable chromatographic behavior—make them versatile tools for both qualitative and quantitative analysis. This guide has provided a detailed overview of these properties, supplemented with practical protocols and quantitative data, to serve as a valuable resource for researchers and professionals in the field. A thorough understanding of the principles outlined herein will enable the effective application of DNP-amino acids in a wide range of scientific investigations.

References

-

Bhushan, R., & Reddy, G. P. (1989). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 3(6), 233–240. [Link]

-